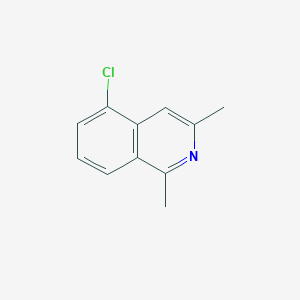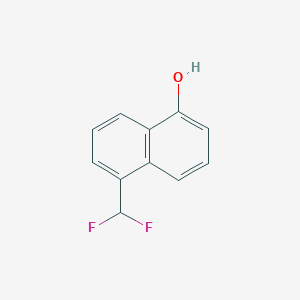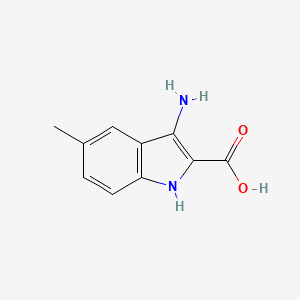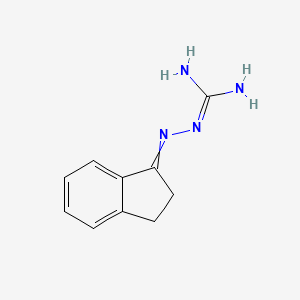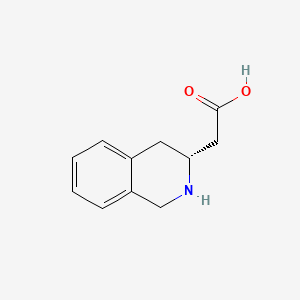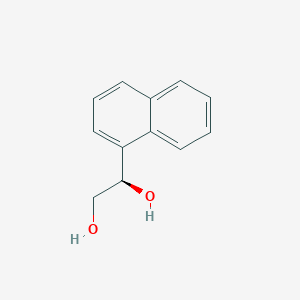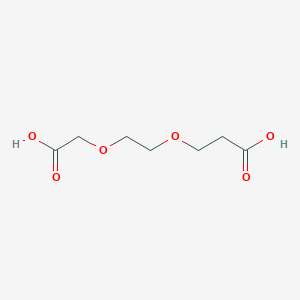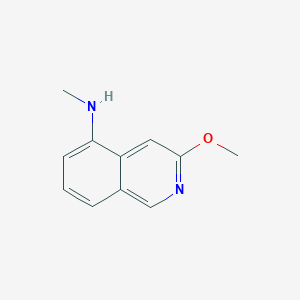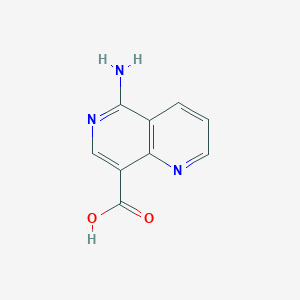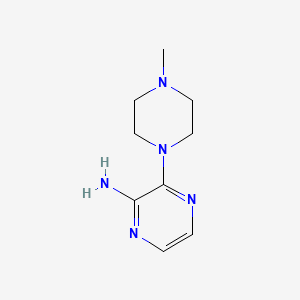
3-Chloro-6-(difluoromethyl)pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-(difluoromethyl)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C6H2ClF2N3. It is a pyrazine derivative that features a chloro group, a difluoromethyl group, and a carbonitrile group attached to the pyrazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(difluoromethyl)pyrazine-2-carbonitrile typically involves the reaction of appropriate pyrazine derivatives with chlorinating and fluorinating agents. One common method includes the use of chlorinating agents such as thionyl chloride (SOCl2) and fluorinating agents like difluoromethyl iodide (CF2HI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions
3-Chloro-6-(difluoromethyl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Formation of substituted pyrazine derivatives.
Oxidation Reactions: Formation of pyrazine oxides.
Reduction Reactions: Formation of pyrazine amines.
Coupling Reactions: Formation of biaryl compounds.
科学的研究の応用
3-Chloro-6-(difluoromethyl)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Chloro-6-(difluoromethyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 3-Chloro-6-(trifluoromethyl)pyrazine-2-carbonitrile
- 3-Bromo-6-(difluoromethyl)pyrazine-2-carbonitrile
- 3-Chloro-6-(methyl)pyrazine-2-carbonitrile
Uniqueness
3-Chloro-6-(difluoromethyl)pyrazine-2-carbonitrile is unique due to the presence of both chloro and difluoromethyl groups, which impart distinct chemical and physical properties. These groups influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various applications .
特性
分子式 |
C6H2ClF2N3 |
|---|---|
分子量 |
189.55 g/mol |
IUPAC名 |
3-chloro-6-(difluoromethyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H2ClF2N3/c7-5-3(1-10)12-4(2-11-5)6(8)9/h2,6H |
InChIキー |
LNDSKVFEEYHYOW-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(C(=N1)Cl)C#N)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


